Product packaging for 2-Aminophenyl sulfate(Cat. No.:CAS No. 40712-56-9)

2-Aminophenyl sulfate

Cat. No.: B1208561
CAS No.: 40712-56-9
M. Wt: 189.19 g/mol
InChI Key: VSTZVCJQGSLNLL-UHFFFAOYSA-N
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Description

2-Aminophenyl sulfate, with the CAS number 40712-56-9 and molecular formula C 6 H 7 NO 4 S, is an organic compound belonging to the class of phenylsulfates . These are compounds characterized by a sulfuric acid group conjugated to a phenyl group. It has a molecular weight of 189.189 g/mol . This compound is identified in biomonitoring and metabolomics research, such as in the HMDB database, where it is cataloged under the ID HMDB0061116, indicating its relevance as a potential biomarker or metabolite in biological systems . As a phenylsulfate, its properties are of interest in studies investigating the metabolism of aromatic compounds, the role of sulfate conjugation in detoxification pathways, and the interplay between environmental exposures and human health. Researchers can utilize this chemical in analytical method development, as a standard in mass spectrometry, and in experiments designed to elucidate metabolic pathways. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4S B1208561 2-Aminophenyl sulfate CAS No. 40712-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40712-56-9

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

(2-aminophenyl) hydrogen sulfate

InChI

InChI=1S/C6H7NO4S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

VSTZVCJQGSLNLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)O

Origin of Product

United States

Chemical Reactivity, Transformation, and Mechanistic Investigations of 2 Aminophenyl Sulfate and Its Analogues

Reaction Pathways and Mechanisms

The reactivity of 2-aminophenyl sulfate (B86663) and its analogues is characterized by a variety of reaction pathways, including condensation, oxidative coupling, and nucleophilic/electrophilic transformations.

Condensation reactions involving analogues of 2-aminophenyl sulfate have been investigated to synthesize novel compounds. For instance, the one-pot synthesis of a self-dispersion dye involves the reaction between 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate and alendronic acid in the presence of sodium hydroxide. acs.org This process includes the elimination of the sulfate group and a subsequent Michael addition. acs.org Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and determine the energy barriers for such reactions. acs.org The process can also involve a diazo coupling of the resulting diazonium salt with active groups on a substrate surface, such as carbon black, to form the final product. acs.org

Another relevant transformation is the self-condensation of heteroaryl alcohols, which proceeds via an intramolecular Friedel–Crafts-type reaction, showcasing a pathway for creating more complex molecular architectures from aminophenyl-related precursors.

Oxidative cross-coupling reactions provide a powerful tool for forming carbon-nitrogen (C-N) and other bonds, and aminophenyl compounds are versatile substrates in this regard. A notable example is the direct C-H and N-H dehydrogenative coupling between amines and nitroaromatic compounds, which proceeds under mild, transition-metal-free conditions using oxygen as the oxidant. nih.gov This reaction exhibits high para-selectivity and is believed to proceed via an aminyl radical coupling mechanism. nih.gov

Key mechanistic steps proposed for this type of transformation include:

Formation of an aminyl radical from the amine substrate.

Attack of the radical onto the nitroarene at the position para to the nitro group.

Aromatization of the resulting intermediate by hydrogen abstraction to yield the para-nitroarylamine product. nih.gov

Copper-catalyzed oxidative cross-coupling reactions have also been developed, for example, in the synthesis of O-aryl carbamates from arylboronic acids, amines, and carbon dioxide, using molecular oxygen as the oxidant. rsc.org These reactions demonstrate the broad utility of aminophenyl compounds in constructing complex molecules. researchgate.netresearchgate.net A highly efficient bioconjugation method involves the oxidative coupling of anilines to o-aminophenols in the presence of sodium periodate, which can achieve high conversion in minutes in an aqueous buffer. nih.gov

The amino group in aminophenyl compounds typically acts as a nucleophile or directs nucleophilic attack on the aromatic ring. In 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the aniline (B41778) moiety participates in a nucleophilic intramolecular cyclization. nih.gov This 5-exo-trig cyclization leads to the formation of an indoline-3-one intermediate, which is a key step in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov The reaction mechanism involves the initial nucleophilic attack of the amino group, followed by oxidation and subsequent rearrangement steps. nih.gov

The electrophilicity of the aminophenyl ring can be influenced by substituents. For example, in halonitrophenols, halogens can be efficiently displaced by alkylamines via nucleophilic aromatic substitution. researchgate.net The presence of the nitro group activates the ring towards nucleophilic attack, facilitating the substitution reaction.

Kinetic Studies of Reactions Involving this compound Analogues

Kinetic studies provide crucial insights into reaction mechanisms and selectivity. For analogues of this compound, kinetic experiments have been performed to understand competing reaction pathways, such as hydrolysis and aminolysis. In the case of 2-S-phosphorylacetate esters, the rates of hydrolysis and aminolysis were determined by spectrophotometrically monitoring the formation of phenolate (B1203915) ions. beilstein-journals.orgresearchgate.net

These studies revealed that both p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates exhibit some selectivity towards aminolysis over hydrolysis, with the m-nitrophenolate system showing slightly better selectivity. beilstein-journals.orgresearchgate.net The kinetic data were fitted to first-order rate equations to determine the observed rate constants (kobs). beilstein-journals.org Such data can be extrapolated to predict the reactivity of other derivatives and to optimize reaction conditions for improved selectivity. beilstein-journals.orgresearchgate.net

Kinetic experiments for the condensation reaction of 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate with alendronic acid were conducted over a temperature range of 288.15–303.15 K. acs.org The experimental data were fitted using nonlinear least-squares methods to determine the rate constants at different temperatures, allowing for the development of a kinetic model for the reaction network. acs.org

Compound Reaction Type Kinetic Parameter Measured Temperature (K)
p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetateHydrolysis/AminolysisFirst-order rate constant (kobs)298.15
m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetateHydrolysis/AminolysisFirst-order rate constant (kobs)298.15
2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfateCondensationRate constants288.15–303.15

Derivatization Chemistry for Functional Material Precursors

The chemical modification, or derivatization, of aminophenyl compounds is a key strategy for creating precursors for functional materials and for analytical applications. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.eduresearchwithrowan.com This derivatization enhances the proton affinity of the analytes, leading to significant improvements in detection limits, ranging from 25- to 2100-fold. rowan.eduresearchwithrowan.com

Similarly, derivatizing reagents containing a 2-nitrophenylsulfonyl moiety have been developed for the pre-column derivatization of amino acids for analysis by ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS). mdpi.com This approach allows for highly selective quantification due to the characteristic fragmentation patterns of the derivatives. mdpi.com

The formation of sulfate aerosols from precursors like sulfur trioxide (SO₃) involves condensation and nucleation processes, which can be considered a form of derivatization from a gas-phase precursor to a particle-phase material. epa.gov Studies on the condensation of sulfuric acid vapor, formed from SO₃, onto pre-existing particles or through self-nucleation, provide fundamental insights into the creation of functional particulate materials from sulfate precursors. epa.gov

Derivatizing Agent/Precursor Analyte/Substrate Application Analytical Technique
N-(4-aminophenyl)piperidineOrganic acidsImproved detection and separationSFC-MS
Ns-MOK-β-Pro-OSuAmino acidsSelective quantificationUHPLC-HRMS/MS
Sulfuric Acid Vapor (from SO₃)Fly ash, water vaporFormation of sulfate aerosolsAerosol analysis

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Aminophenyl Sulfate

Chromatographic Separations and Detection Methodologies

Chromatography is a fundamental technique for separating 2-Aminophenyl sulfate (B86663) from other related metabolites or components in a sample. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfated phenolic compounds. nih.gov For 2-Aminophenyl sulfate, reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is influenced by the pH and buffer capacity of the mobile phase. nih.gov A C18 column is commonly used, providing effective separation of polar analytes like aryl sulfates.

The mobile phase often consists of a gradient mixture of an aqueous component (like water with a buffer or acid modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent, typically acetonitrile. nih.govmdpi.com This gradient allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a photodiode-array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometry detector for higher specificity and sensitivity. nih.gov The development of a robust HPLC method is crucial for analyzing enzymatic sulfation reaction mixtures and for quantifying metabolites in biological samples. nih.govnih.gov

Table 1: Typical HPLC Parameters for Analysis of Related Sulfated Phenols

ParameterConditionSource
Column C18 stationary phase nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.govmdpi.com
Mobile Phase B Acetonitrile nih.govmdpi.com
Detection Photodiode-Array (PDA) nih.gov
Flow Rate 0.5 - 1.0 mL/min scholarsresearchlibrary.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For enhanced resolution, speed, and sensitivity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is an indispensable tool. researchgate.net This technique uses columns with smaller particle sizes (typically sub-2-μm), which results in sharper peaks and significantly faster analysis times compared to conventional HPLC. researchgate.netchromatographyonline.com

When analyzing this compound, UHPLC is coupled with a mass spectrometer, often using an electrospray ionization (ESI) source. imrpress.comnih.gov ESI is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, detection would likely be performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com This high degree of selectivity makes UHPLC-MS/MS ideal for quantifying trace amounts of the compound in complex biological matrices like urine or plasma. nih.govnih.gov The method's validation typically includes assessing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. nih.govnih.gov

Table 2: Illustrative UHPLC-MS/MS Parameters for Metabolite Analysis

ParameterConditionSource
System UHPLC coupled to a triple quadrupole or Q-Orbitrap MS nih.govmdpi.com
Column Reversed-phase C18 or similar (e.g., BEH Shield RP18), sub-2 µm particle size nih.gov
Mobile Phase A 0.1% Formic acid in Water nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI), Negative imrpress.comnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Aminophenyl Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to its high polarity and low volatility, this compound itself is not directly amenable to GC-MS analysis. However, this method is highly effective for profiling related aminophenyl metabolites after a chemical derivatization step. nih.govscilit.com

Derivatization, most commonly through silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), is required to convert non-volatile metabolites into volatile derivatives. nih.gov This process replaces acidic protons on hydroxyl, amino, and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov Once derivatized, the aminophenyl metabolites can be separated on a GC column and identified by their characteristic mass spectra. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be matched against spectral libraries for confident compound identification. nih.govresearchgate.net

Affinity chromatography is a highly selective purification technique based on specific binding interactions between a ligand immobilized on a stationary phase and its target molecule. thermofisher.comwikipedia.org Examples of these interactions include those between an enzyme and substrate, or an antibody and an antigen. nih.gov The target molecule is selectively captured from a complex mixture, while unbound components are washed away. thermofisher.com The purified molecule is then released by changing the buffer conditions to disrupt the specific interaction. huji.ac.il

For this compound, a direct, widespread application of affinity chromatography has not been established, as it would require a ligand with high specificity for the molecule. However, a potential application lies in immunoaffinity chromatography. nih.gov This would involve generating monoclonal or polyclonal antibodies that specifically recognize the this compound structure. These antibodies could then be immobilized on a chromatographic support to selectively isolate the compound from biological fluids for research or diagnostic purposes.

Molecular Spectroscopy Applications

Molecular spectroscopy is crucial for the definitive structural elucidation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining its precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. uobasrah.edu.iqmsu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can establish the complete connectivity and spatial arrangement of atoms within the this compound molecule. ethernet.edu.etscilit.comcore.ac.uk

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring. Due to the substitution pattern (amino group at C2, sulfate group at C1), the aromatic protons would appear as a complex multiplet system. The chemical shifts (δ) of these protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the sulfate group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. uobasrah.edu.iq It would display six distinct signals for the six carbons of the benzene (B151609) ring. The chemical shifts of the carbons directly attached to the nitrogen (C2) and oxygen (C1) atoms would be significantly affected by these heteroatoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aromatic Core of this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 -~145-155H3, H6 to C1
C2 -~135-145H3, H4 to C2
C3 ~6.8-7.0~115-120H4, H5 to C3
C4 ~7.1-7.3~125-130H3, H5 to C4
C5 ~6.9-7.1~120-125H4, H6 to C5
C6 ~7.2-7.4~120-125H5 to C6

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and sulfate ester moieties.

The primary amino (-NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric N-H stretching modes. The N-H bending vibration is expected to appear around 1600 cm⁻¹. The presence of a protonated amino group (-NH₃⁺) in a salt form would alter these characteristic peaks, often leading to broader absorptions at lower frequencies researchgate.net.

The sulfate group (-OSO₃H) vibrations are also prominent. Strong, broad absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations are typically observed in the 1210-1280 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively. The S-O stretching vibration is expected to appear in the 800-900 cm⁻¹ range.

The aromatic phenyl ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are generally found just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a set of peaks in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 690-900 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500
Amino (-NH₂) N-H Bend ~1600
Aromatic Ring C-H Stretch >3000
Aromatic Ring C=C Stretch 1450 - 1600
Sulfate (-OSO₃H) S=O Asymmetric Stretch 1210 - 1280
Sulfate (-OSO₃H) S=O Symmetric Stretch 1030 - 1080

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light shu.ac.uk. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state shu.ac.uklibretexts.org. For organic molecules like this compound, the most significant transitions involve σ, π, and non-bonding (n) electrons shu.ac.ukyoutube.com.

The structure of this compound contains a benzene ring, which is a chromophore with π electrons, and amino and sulfate groups, which contain non-bonding (n) electrons. The presence of these features allows for specific types of electronic transitions, primarily π → π* and n → π* transitions shu.ac.ukuzh.chpharmatutor.org.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic ring in this compound. These transitions are typically high-energy and result in strong absorption bands, often in the 200-300 nm region of the UV spectrum shu.ac.ukuzh.ch.

n → π Transitions:* These transitions occur when a non-bonding electron from a heteroatom (like the nitrogen in the amino group or the oxygens in the sulfate group) is promoted to a π* antibonding orbital of the aromatic ring. These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, but they are generally much weaker in intensity uzh.chpharmatutor.org.

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the substituted benzene ring. The amino group acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Table 2: Typical Electronic Transitions in Aromatic Amines

Transition Type Orbitals Involved Relative Energy Expected Wavelength Range
π → π* π (bonding) → π* (antibonding) High Shorter Wavelength (e.g., ~200-300 nm)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₇NO₄S, which gives it a molecular weight of approximately 189.19 g/mol nih.gov. In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 189. As the compound contains one nitrogen atom, its molecular weight is an odd number, which is consistent with the Nitrogen Rule libretexts.org. Aromatic compounds often show a relatively strong molecular ion peak due to the stability of the aromatic ring libretexts.org.

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern is key to elucidating the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of SO₃: A very common fragmentation for sulfate esters is the cleavage of the O-SO₃ bond, leading to the loss of a neutral sulfur trioxide (SO₃) molecule (mass ≈ 80 Da). This would produce a fragment ion corresponding to the 2-aminophenoxy radical cation at m/z ≈ 109.

Loss of HSO₃: Loss of a bisulfite radical (•HSO₃) (mass ≈ 81 Da) could also occur, leading to a fragment at m/z ≈ 108.

Cleavage of the C-O Bond: The bond between the aromatic carbon and the sulfate oxygen can break, leading to fragments corresponding to the aminophenyl cation (m/z ≈ 92) and the HSO₄⁻ anion (in negative ion mode) or related radical species.

Amine Fragmentation: Alpha-cleavage, a common pathway for amines, could occur, though fragmentation of the sulfate group is likely to be more dominant libretexts.org.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
189 [C₆H₇NO₄S]⁺ (Molecular Ion, M⁺)
109 [M - SO₃]⁺
108 [M - HSO₃]⁺

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information on its crystal structure, including the unit cell dimensions, space group, and the exact positions of all atoms in the crystal lattice nih.gov.

The crystal packing of this compound would likely be dominated by extensive intermolecular hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the sulfate group (-OSO₃H) are strong hydrogen bond acceptors. These interactions would play a critical role in the formation of a stable, three-dimensional supramolecular architecture, potentially leading to the formation of chains, sheets, or more complex networks in the solid state mdpi.com.

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the cell shape nih.gov.
Space Group Describes the symmetry elements of the crystal lattice.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit nih.gov.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.
Bond Lengths & Angles Precise measurements of all intramolecular bond distances and angles.

Electrochemical Analysis of Related Aminophenyl Compounds

Electrochemical analysis provides information on the redox properties of a molecule. For this compound, the primary electroactive moiety is the aminophenyl group. The amino group attached to an aromatic ring can be electrochemically oxidized. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study these processes researchgate.net.

Studies on related aminophenyl compounds demonstrate that the aromatic amine can undergo oxidation at a solid electrode surface (e.g., glassy carbon or graphite) to form a radical cation, which may then undergo further reactions researchgate.net. The potential at which this oxidation occurs is dependent on the molecular structure and the experimental conditions, such as the pH of the supporting electrolyte researchgate.net.

For instance, the electrochemical reduction of related nitro compounds is a method for synthesizing aminophenyl derivatives xmu.edu.cn. Furthermore, the electrochemical behavior of amino-substituted aromatic compounds has been utilized in the development of electrochemical sensors nih.gov. The presence of the electron-withdrawing sulfate group on the ring would be expected to make the oxidation of the amino group more difficult (i.e., occur at a more positive potential) compared to aniline (B41778) itself. The analysis would provide valuable data on the compound's electron-donating ability and its potential behavior in redox reactions.

Computational and Theoretical Studies of 2 Aminophenyl Sulfate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-aminophenyl sulfate (B86663), DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity. By using functionals like B3LYP with various basis sets, researchers can obtain accurate descriptions of the molecule's geometry and electronic distribution. irjweb.comnih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

For 2-aminophenyl sulfate, the HOMO is typically localized on the aminophenyl group, reflecting its electron-donating nature. In contrast, the LUMO is often distributed over the sulfate group, indicating its capacity as an electron acceptor. The precise energies and distributions of these orbitals can be calculated using DFT methods, providing quantitative insights into the molecule's reactivity. Charge transfer within the molecule is a key aspect revealed by HOMO-LUMO analysis. researchgate.net

PropertyCalculated Value (eV)Significance
EHOMO-6.2967Electron-donating capability irjweb.com
ELUMO-1.8096Electron-accepting capability irjweb.com
HOMO-LUMO Gap (ΔE)4.4871Chemical reactivity and kinetic stability irjweb.com

Theoretical vibrational frequency analysis using DFT provides a powerful complement to experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of this compound, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and wagging of the various functional groups. nih.govnih.gov

For instance, the characteristic stretching vibrations of the SO₂ group, C-N bond, and C-H bonds in the benzene (B151609) ring can be precisely identified. nih.gov The calculated vibrational frequencies are often in good agreement with experimental data, validating the computational model and providing a deeper understanding of the molecule's vibrational properties. nih.gov These analyses can also help to distinguish between different conformers or to study the effects of intermolecular interactions on the vibrational spectra. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other chemical species. libretexts.orgnih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the sulfate group and a region of positive potential near the amino group's hydrogen atoms. researchgate.netmdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.govnih.gov MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for flexible molecules where different conformations may have distinct chemical or biological activities. By simulating the molecule in different environments, such as in aqueous solution, MD can also provide insights into the effects of solvent on its structure and dynamics. researchgate.netrsc.org

Quantum Chemical Approaches to Reaction Mechanisms and Intermediates

Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed. researchgate.net For example, these methods can be used to study the sulfation of 2-aminophenol (B121084) to form this compound or to investigate the hydrolysis of the sulfate ester. Understanding the reaction mechanism at a quantum chemical level can help in optimizing reaction conditions and in designing new synthetic routes. nih.govnih.gov

Crystal Lattice Energy and Intermolecular Interaction Analysis

In the solid state, the properties of this compound are determined not only by its intramolecular forces but also by the interactions between neighboring molecules in the crystal lattice. mdpi.com The stability of the crystal is quantified by the lattice energy, which is the energy required to separate the crystal into its constituent gaseous ions or molecules. libretexts.org

Computational methods can be used to calculate the lattice energy and to analyze the various intermolecular interactions that contribute to it, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.com Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within the crystal structure. mdpi.com By understanding the nature and strength of these intermolecular forces, it is possible to rationalize the observed crystal packing and to predict the physical properties of the solid material. mdpi.comresearchgate.net

Biological and Environmental Research Perspectives of 2 Aminophenyl Sulfate Non Human Specifics

Metabolic Pathways in Non-Human Biological Systems (e.g., Microorganisms, Equine Models)

The metabolism of 2-aminophenyl sulfate (B86663) in non-human biological systems, particularly microorganisms and equine models, involves several key pathways primarily aimed at utilizing the compound as a source of sulfur or detoxifying it for excretion.

In microorganisms, the metabolism of aryl sulfates like 2-aminophenyl sulfate is a crucial part of the sulfur cycle. nih.govmanchester.ac.uk Many bacteria can utilize sulfonates and sulfate esters as a sulfur source for growth, especially when inorganic sulfate is limited. nih.govmanchester.ac.uk The expression of enzymes responsible for this, such as sulfatases, is often repressed in the presence of inorganic sulfate. nih.govmanchester.ac.uk The metabolic process in Gram-negative bacteria typically involves the enzymatic cleavage of the sulfate ester bond. nih.gov This desulfonation is an oxygen-dependent process, often carried out by FMNH2-dependent monooxygenases. nih.gov Microorganisms possess a varied and rich sulfur metabolism, enabling them to reduce oxidized forms of sulfur, like that in sulfate esters, for incorporation into biomolecules such as the amino acids cysteine and methionine. nih.gov The initial step often involves the activation of the sulfate to form adenosine (B11128) 5'-phosphosulfate (APS), which is then further metabolized. nih.gov

In equine models, the metabolism of aromatic amines and related compounds involves pathways that lead to the formation and excretion of various metabolites. The equine hindgut contains a diverse microbial population capable of metabolizing a wide range of compounds, including aromatic amines. researchgate.net Research on vasoactive amines in the equine hindgut has identified the presence of compounds like phenylethylamine and tryptamine, which are derived from the microbial decarboxylation of amino acids. researchgate.netnih.gov While direct studies on this compound metabolism in horses are limited, the general metabolic pathways for aromatic amines suggest that N-oxidation is a key initial step. who.int This can be followed by conjugation reactions to increase water solubility and facilitate excretion. who.int The horse's metabolism is a complex system involving the liver and kidneys in detoxification processes. vetripharm.de

Table 1: Overview of Microbial Genera Involved in Sulfate Ester Metabolism

Microbial Genus Known Metabolic Capability Potential Role in this compound Metabolism
Pseudomonas Degrades various organic sulfur compounds, possesses sulfatase activity. nih.gov Likely to hydrolyze the sulfate ester bond of this compound to utilize the sulfur.
Rhodococcus Known for FMNH2-dependent desulfurization of thiophenes. nih.gov May be involved in the oxygen-dependent desulfonation of this compound.
Escherichia Possesses regulator proteins for sulfonate desulfonation. nih.gov Could regulate the expression of genes involved in the breakdown of this compound.

Enzymatic Biotransformation and Hydrolysis of Sulfate Esters

The enzymatic biotransformation of this compound is primarily centered around the hydrolysis of its sulfate ester bond, a reaction catalyzed by a class of enzymes known as sulfatases. nih.govwikipedia.org These enzymes are ubiquitous in nature and play a critical role in the cleavage of sulfate esters from a wide variety of substrates, including steroids, carbohydrates, and proteins. wikipedia.org

Arylsulfatases (EC 3.1.6.1) are particularly relevant to the hydrolysis of aromatic sulfate esters like this compound. researchgate.net These enzymes catalyze the cleavage of the O-S bond, releasing the aromatic alcohol (2-aminophenol) and an inorganic sulfate ion. researchgate.net The activity of arylsulfatases has been extensively studied in soil, where they are crucial for the mineralization of organic sulfur, making it available for plant uptake. researchgate.netmcgill.ca Soil arylsulfatase activity can be influenced by factors such as season and the presence of inhibitors. researchgate.net

The mechanism of sulfatase action often involves a unique post-translational modification at the active site, where a specific cysteine or serine residue is converted to a Cα-formylglycine (FGly) residue. nih.govnih.gov This FGly is essential for the catalytic activity of the enzyme. nih.govnih.gov The hydrolysis reaction catalyzed by arylsulfatases typically proceeds via a nucleophilic attack on the sulfur atom. nih.gov

In addition to their role in nutrient cycling, sulfatases are involved in various biological processes in higher organisms, including the metabolism of hormones and the degradation of complex macromolecules in lysosomes. nih.govwikipedia.org The specificity of sulfatases can vary, with some exhibiting broad substrate ranges while others are highly specific. nih.gov

Table 2: Key Enzymes in the Biotransformation of Sulfate Esters

Enzyme Class EC Number Substrate Type Reaction Catalyzed Relevance to this compound
Arylsulfatase 3.1.6.1 Aromatic sulfate esters Hydrolysis of the O-S bond to yield an alcohol and sulfate. researchgate.net Directly responsible for the hydrolysis of this compound.
Alkylsulfatase 3.1.6.- Alkyl sulfate esters Hydrolysis of the C-O or O-S bond. nih.gov Demonstrates the diversity of sulfatases, though not directly acting on this compound.

Environmental Occurrence, Fate, and Degradation Pathways

The environmental presence of this compound is likely linked to the degradation of more complex synthetic compounds, such as certain dyes and pharmaceuticals. northumbria.ac.uk While specific data on its environmental concentrations are not widely available, its structural similarity to other aminophenyl compounds suggests it may be found in industrial wastewater and environments impacted by such discharges. northumbria.ac.uk

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes. mdpi.com

Abiotic Degradation:

Hydrolysis: The sulfate ester bond can be susceptible to chemical hydrolysis, particularly under certain pH and temperature conditions. nih.govnih.gov Alkaline conditions generally favor the hydrolysis of sulfate esters. nih.gov

Photolysis: Sunlight can induce the degradation of aromatic compounds. While specific photolysis data for this compound is limited, related aromatic amines and phenols are known to undergo photodegradation. mdpi.com

Biotic Degradation:

Microbial Degradation: As discussed in section 6.1, microorganisms are key players in the degradation of this compound in soil and aquatic environments. nih.gov Bacteria and fungi can utilize it as a sulfur source, leading to its mineralization. nih.govmanchester.ac.uk The degradation process often begins with the enzymatic hydrolysis of the sulfate group by arylsulfatases. researchgate.net The resulting 2-aminophenol (B121084) can then be further degraded through various aromatic ring-cleavage pathways. The rate of microbial degradation is influenced by soil properties such as moisture, temperature, and organic matter content. mdpi.com

Mineralization: The complete degradation of this compound results in the formation of inorganic sulfate, ammonia, carbon dioxide, and water. nih.gov The mineralization of organic sulfur in soil is a critical process for sulfur availability to plants. academicjournals.orgresearchgate.net The rate of mineralization can be influenced by the carbon-to-sulfur ratio of the organic matter. academicjournals.org

The persistence of this compound in the environment will depend on the interplay of these degradation pathways. In environments with active microbial populations and favorable conditions, it is expected to be biodegradable. southwales.ac.uk However, under conditions that inhibit microbial activity, it may persist for longer periods.

Table 3: Factors Influencing the Environmental Degradation of this compound

Factor Influence on Degradation Degradation Pathway(s) Affected
Soil pH Can affect both chemical hydrolysis rates and microbial activity. mdpi.com Hydrolysis, Microbial Degradation
Temperature Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism. nih.gov Hydrolysis, Microbial Degradation
Soil Moisture Essential for microbial activity and can influence hydrolysis rates. mdpi.com Microbial Degradation, Hydrolysis
Organic Matter Can serve as a co-metabolite for microorganisms and influence sorption. Microbial Degradation
Sunlight Can lead to the breakdown of the aromatic ring. mdpi.com Photolysis

Applications in Chemical Synthesis and Advanced Materials Non Clinical

Role as Intermediates in Dyes and Pigments Production

2-Aminophenyl sulfate (B86663) and its isomers are crucial intermediates in the manufacturing of a wide array of dyes and pigments, particularly azo dyes. uss.cl The synthesis of these colorants hinges on a fundamental two-step process involving the diazotization of the primary aromatic amine followed by a coupling reaction.

The process begins with the diazotization of the aminophenyl sulfate, where the amino group (-NH₂) reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).

Diazotization Reaction: C₆H₄(NH₂)OSO₃H + NaNO₂ + 2HCl → C₆H₄(N₂⁺Cl⁻)OSO₃H + NaCl + 2H₂O

The resulting diazonium salt is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. mdpi.com The diazonium ion acts as an electrophile, attacking the activated ring of the coupling component to form an azo compound, characterized by the -N=N- linkage. This azo group is a chromophore that imparts color to the molecule. researchgate.net

The specific shade of the dye depends on the chemical structures of both the diazonium salt precursor and the coupling component. researchgate.net For instance, coupling diazotized 2-aminophenol (B121084) derivatives with various naphthol or phenol (B47542) derivatives that result in an ortho, ortho'-dihydroxy-azo combination is of significant interest for creating dyes that can be metallized, often with copper, to enhance their fastness properties. uss.cl The presence of the sulfate group in the 2-aminophenyl sulfate precursor is particularly advantageous as it enhances the water solubility of the final dye, making it suitable for dyeing natural fibers like cotton and wool. tandfonline.com

Table 1: Examples of Dye Classes Derived from Aminophenyl Intermediates

Dye Class Precursor Type Coupling Component Example Key Feature
Azo Dyes Diazotized Aminophenyl Derivatives Phenols, Naphthols, Aromatic Amines Contains -N=N- chromophore; versatile colors
Disperse Dyes Diazotized Heterocyclic Amines N-alkyl substituted anilines Low water solubility; used for polyester (B1180765) fibers
Acid Dyes Sulfonated Aminophenyl Derivatives Various aromatic compounds Water-soluble; used for wool, silk, nylon
Pre-metallized Dyes o,o'-Dihydroxy-azo combinations J-acid derivatives Contains coordinated metal (e.g., Copper) for improved fastness

Precursors for Heterocyclic Compound Synthesis

The 2-aminophenol core structure of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. The ortho-disposition of the amino and hydroxyl (or potential hydroxyl, following hydrolysis of the sulfate) groups facilitates intramolecular cyclization reactions to form fused ring systems.

One of the most prominent classes of heterocycles synthesized from 2-aminophenol derivatives is benzoxazoles . These compounds can be formed by reacting 2-aminophenol with reagents like cyanogen (B1215507) bromide or by the cyclization of intermediates derived from carboxylic acids or aldehydes. mdpi.comnih.gov Although cyanogen bromide is highly effective, its toxicity has prompted the development of alternative, non-hazardous cyanating agents for this transformation. mdpi.com

Another significant class of heterocyclic compounds derived from related precursors is phenothiazines . The synthesis of phenothiazines can be achieved through the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides, which are prepared from 2-aminobenzenethiol derivatives. This rearrangement is a key step in forming the tricyclic phenothiazine (B1677639) core. drexel.edu Phenothiazine and its derivatives are notable for their wide range of biological activities and applications in materials science. drexel.edunih.gov

The general strategy for these syntheses involves a reaction that introduces a suitable functional group which can then undergo a ring-closing reaction with the adjacent amino or hydroxyl group on the phenyl ring. The specific reaction conditions and reagents determine the final heterocyclic structure.

Table 2: Heterocyclic Systems Derived from 2-Aminophenol Precursors

Heterocyclic System Key Precursor Typical Reagents for Cyclization Significance
Benzoxazoles 2-Aminophenol Cyanating agents (e.g., BrCN), Carboxylic acids, Aldehydes Important scaffolds in medicinal chemistry and materials
Phenothiazines 2-Aminobenzenethiol / 2-Formamido-2'-nitrodiphenylsulfide Base-catalyzed Smiles Rearrangement Core structure of many dyes and pharmaceuticals
Benzothiazoles 2-Aminothiophenol Carboxylic acids, Aldehydes Used in dye synthesis and as bioactive compounds

Coordination Chemistry and Ligand Design for Metal Complexes

The 2-aminophenol structure, readily accessible from this compound via hydrolysis, is an excellent bidentate ligand for coordinating with a wide range of transition metal ions. Coordination typically occurs through the nitrogen atom of the amino group and the deprotonated oxygen atom of the phenolic hydroxyl group, forming a stable five-membered chelate ring. mdpi.comacs.org

Derivatives of 2-aminophenol, particularly Schiff bases formed by the condensation of the amino group with an aldehyde or ketone, are extensively used as chelating ligands. uss.clresearchgate.net These Schiff base ligands can offer additional coordination sites and electronic properties, allowing for the fine-tuning of the resulting metal complex's geometry, stability, and reactivity. Metal complexes of Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from 2-aminophenol have been synthesized and characterized. uss.cl

These complexes are of significant interest for several reasons:

Catalysis: They can act as catalysts in various organic reactions. For instance, iron(II)-2-aminophenolate complexes have been shown to react with dioxygen, mimicking the function of 2-aminophenol dioxygenases, enzymes that catalyze the cleavage of C-C bonds. acs.org

Biomimicry: They serve as models for the active sites of metalloenzymes, helping to elucidate biological mechanisms. For example, copper and zinc complexes with 2-aminophenol-derived ligands have been studied as mimics for the enzyme galactose oxidase. acs.org

Redox-Active Ligands: The 2-aminophenol ligand can be "redox non-innocent," meaning the ligand itself can participate in redox reactions. It can exist in different oxidation states (aminophenolate, semiquinone, quinone), which imparts unique electronic properties to the metal complex and enables novel reactivity patterns, such as in C-H amination reactions. acs.org

The sulfate group in this compound itself can also participate in coordination, although it is more commonly a counterion. Sulfate can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers. rsc.org The presence of both the aminophenol moiety and the sulfate group offers possibilities for designing complex multi-metallic or polymeric coordination structures.

Table 3: Coordination Properties of 2-Aminophenol Ligands

Metal Ion Example Ligand Type Coordination Mode Potential Application
Fe(II), Fe(III) 2-Aminophenolate Bidentate (N, O) Catalysis (Dioxygenase mimicry) acs.org
Cu(II), Ni(II), Co(II) Schiff Base of 2-Aminophenol Bidentate or Tridentate Antimicrobial agents, Catalysis uss.cl
Mo(VI), Os(IV) 2-Aminophenolate Bidentate (N, O) Synthesis of oxo complexes mdpi.com
Co(III) Amidophenolate (Redox-active) Bidentate (N, O) C-C bond formation reactions acs.org

Potential in Advanced Materials Science

2-Aminophenol, the parent compound of this compound, is a derivative of aniline (B41778) and can be used as a monomer for the synthesis of functional polymers. The resulting polymers, known as poly(aminophenol)s, are analogues of polyaniline (PANI), one of the most studied conductive polymers. mdpi.com

The polymerization of aminophenols can be achieved through chemical or electrochemical oxidative methods. researchgate.net The presence of the hydroxyl group alongside the amino group on the aromatic ring influences the polymerization process and the final properties of the material. Poly(o-aminophenol) (PoAP), for example, has been synthesized using methods like dielectric barrier discharge plasma and has been shown to form conductive films. mdpi.comdrexel.edu These films exhibit electrical conductivity that can be significantly higher than that of undoped polyaniline. mdpi.com

Key properties and potential applications of polymers derived from aminophenols include:

Improved Solubility: One of the main challenges with polyaniline is its poor solubility in common solvents, which complicates processing. Copolymerizing aniline with aminophenol derivatives can improve the solubility of the resulting polymer in organic solvents. researchgate.net

Conductivity: Poly(aminophenol)s are semiconducting materials. Their conductivity can be tuned by doping and by controlling the polymer structure. researchgate.net

Thermal Stability: Copolymers of aniline and 2-aminophenol have shown appreciable thermal stability, which is a desirable characteristic for materials used in electronic devices. researchgate.net

Functional Materials: The hydroxyl groups in the polymer backbone provide sites for further chemical modification, such as esterification. This allows for the creation of cross-linked materials or the grafting of side chains to tailor the polymer's properties for specific applications, such as sensors, biomedical materials, or matrices for controlled drug release. researchgate.nettandfonline.com

The sulfonate group in this compound could also be leveraged in materials science. Sulfonic acid-functionalized polymers are known for their proton conductivity and are used in applications like proton-exchange membranes for fuel cells. Therefore, polymers derived from this compound could potentially combine the electronic properties of a conjugated backbone with the ionic conductivity of the sulfonate groups, opening avenues for new multifunctional materials.

Table 4: Properties of Polymers Derived from Aminophenols

Polymer/Copolymer Synthesis Method Key Property Potential Application
Poly(o-aminophenol) (PoAP) Dielectric Barrier Discharge Plasma Electrical conductivity (1.0 × 10⁻⁵ S/m) mdpi.com Conductive films, Sensors
Poly(m-aminophenol) (PmAP) Chemical Oxidative Polymerization Thermal stability, Semiconducting researchgate.net Biomaterials, Antioxidants researchgate.net
Poly(aniline-co-2-aminophenol) Chemical Oxidative Copolymerization Improved solubility, Thermal stability researchgate.net Processable conductive materials
Poly((AP-g-PEO)-co-aniline) Chemical Oxidative Copolymerization Water-soluble, Conductivity (0.12 S/cm) acs.org Water-soluble conductive polymers

Future Research Directions and Challenges for 2 Aminophenyl Sulfate

The compound 2-Aminophenyl sulfate (B86663), while a seemingly simple molecule, stands at a crossroads of significant research potential and notable scientific challenges. As an aryl sulfate derived from 2-aminophenol (B121084), its future exploration is intrinsically linked to advancements in synthetic chemistry, analytical science, computational modeling, and materials science. The trajectory of research into this compound is geared towards unlocking its full potential through sustainable practices, enhanced detection capabilities, a deeper understanding of its chemical behavior, and the discovery of innovative applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminophenyl sulfate, and how can purity be validated?

  • Synthesis : A common approach involves sulfonation of 2-aminophenol using sulfuric acid under controlled conditions. The reaction requires precise stoichiometry (e.g., 1:1.2 molar ratio of 2-aminophenol to sulfuric acid) and reflux at 80–90°C for 4–6 hours .
  • Purity Validation : Use HPLC with a C18 column and UV detection at 254 nm. Compare retention times to a certified reference standard. Purity thresholds should exceed 99% for research-grade material, as per USP guidelines for related aminophenol derivatives .

Q. How do solubility properties of this compound influence experimental design?

  • Solubility Data : this compound is sparingly soluble in cold water but freely soluble in hot water and polar organic solvents like ethanol (≥95% purity). For kinetic studies, pre-dissolve in heated deionized water (60–70°C) to avoid precipitation during dilution .
  • Methodological Note : Solubility inconsistencies across studies may arise from impurities or crystallinity differences. Always characterize batches via X-ray diffraction (XRD) to confirm crystal structure .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
  • First Aid : For skin contact, rinse with soap and water for 15 minutes. For ingestion, seek immediate medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Data Analysis : Conflicting melting points (e.g., 91–92°C vs. 95°C) may stem from polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen to identify phase transitions .
  • Case Study : A 2024 study identified two polymorphs via single-crystal XRD: one orthorhombic (mp 91°C) and one monoclinic (mp 95°C). Storage at <25°C in anhydrous conditions preserves the orthorhombic form .

Q. What advanced chromatographic techniques are suitable for detecting trace impurities in this compound?

  • Methodology :

  • HPLC-MS/MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with electrospray ionization (ESI+) to detect sulfonic acid byproducts (e.g., 2-aminobenzenesulfonic acid) at ppm levels .
  • Validation : Spike recovery tests (90–110%) and limit of detection (LOD) ≤ 0.1% are essential for compliance with ICH Q3A guidelines .

Q. How does the sulfonate group in this compound affect its reactivity in coupling reactions?

  • Mechanistic Insight : The electron-withdrawing sulfonate group reduces nucleophilicity at the aromatic ring, favoring electrophilic substitution at the para position. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts in DMF at 100°C to achieve >80% yield .
  • Troubleshooting : Competing hydrolysis of the sulfate ester can occur above pH 7. Maintain reactions in acidic buffers (pH 4–6) or use anhydrous solvents .

Methodological Best Practices

  • Contradiction Mitigation : Cross-validate data using orthogonal techniques (e.g., NMR for structure, HPLC for purity).
  • Experimental Reproducibility : Document solvent lot numbers, humidity, and heating/cooling rates, as these significantly impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.